
ML365
説明
High-Throughput Screening and Lead Identification
ML365 originated from a high-throughput fluorescent thallium influx screen of the Molecular Libraries Small Molecule Repository (MLSMR) library, targeting TASK-1 channels expressed in CHO cells. The initial hit compound, a bis-amide derivative, exhibited moderate potency (IC50 = 0.1 μM) but poor selectivity over TASK-3 (KCNK9/K2P9.1). Through iterative SAR studies, researchers at the University of Kansas Specialized Chemistry Center synthesized 117 analogs to optimize potency and selectivity. Key modifications included:
- Substituent addition : Introducing a 2-methoxy group on the benzamide ring improved TASK-1 affinity.
- Scaffold rigidity : Maintaining the 1,3-bis-amide configuration preserved channel interaction.
特性
IUPAC Name |
2-methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-7-5-8-16(13-15)21(25)23-17-9-6-10-18(14-17)24-22(26)19-11-3-4-12-20(19)27-2/h3-14H,1-2H3,(H,23,25)(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAJHKSGYJSZBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
First-Step Synthesis: 3-Methyl-N-(3-nitrophenyl)benzamide
Reaction of 3-nitroaniline (1.32 mmol) with 3-methylbenzoyl chloride (1.45 mmol) in acetonitrile (10 mL) catalyzed by triethylamine (NEt₃, 1.98 mmol) at 75°C for 3 hours yields the nitro-substituted intermediate. Purification via medium-pressure liquid chromatography (MPLC) using 0–30% ethyl acetate/hexanes achieves >95% purity. Critical parameters:
Parameter | Value | Impact on Yield |
---|---|---|
Solvent | Acetonitrile | Optimal polarity for SN2 mechanism |
Temperature | 75°C | Balances reaction rate vs. decomposition |
NEt₃ stoichiometry | 1.1 equivalents | Neutralizes HCl byproduct effectively |
Second-Step Reduction: Catalytic Hydrogenation
The nitro intermediate undergoes hydrogenation using Raney nickel (5% w/w) and sodium borohydride (3 equivalents) in methanol/water (4:1). This step converts the nitro group to an amine with >90% conversion efficiency. Key considerations:
Final Coupling: 2-Methoxybenzoyl Chloride Addition
The aniline intermediate reacts with 2-methoxybenzoyl chloride (1.45 mmol) in acetonitrile at 80°C for 5 hours. Triethylamine (1.5 equivalents) facilitates HCl scavenging, with MPLC purification (CH₂Cl₂/MeOH gradient) yielding this compound in 68% isolated purity.
Synthetic Optimization and Byproduct Mitigation
Early synthetic routes faced challenges in solubility and selectivity, addressed through deliberate structural modifications (Table 1).
Modification Site | Structural Change | TASK-1 IC₅₀ (nM) | TASK-3 Selectivity Ratio | Solubility (μM) |
---|---|---|---|---|
Parent scaffold | Unsubstituted phenyl | 42 | 8:1 | 0.12 |
3-Methyl addition | CH₃ at meta position | 16 | 62:1 | 0.47 |
2-Methoxy substitution | OCH₃ at ortho | 4 | >100:1 | 1.30 |
Critical optimizations included:
-
Ortho-methoxy group : Introduced via 2-methoxybenzoyl chloride to enhance π-stacking with TASK-1 pore residues
-
Meta-methyl substitution : Improved hydrophobic interactions while avoiding steric hindrance
-
Bis-amide architecture : Maintained planar conformation for optimal channel penetration
Analytical Characterization and Quality Control
Post-synthesis analysis employed orthogonal techniques to verify this compound's structure and purity (Table 2).
Analytical Method | Key Data Points | Confirmation Target |
---|---|---|
¹H NMR (400 MHz, DMSO) | δ 2.40 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃) | Methyl/methoxy group presence |
HPLC-UV (254 nm) | tR = 8.32 min, >99% purity | Synthetic purity |
HRMS (ESI+) | m/z 361.1543 [M+H]+ (calc. 361.1547) | Molecular formula verification |
XRPD | Distinct crystalline pattern | Polymorph consistency |
Stability studies confirmed this compound's integrity under storage conditions:
-
Solution stability : 100% recovery after 48 hours in PBS (pH 7.4)
-
Thermal stability : Decomposition <5% after 1 month at -20°C
-
Light sensitivity : No photodegradation under ambient lighting
Solubility Enhancement Strategies
Despite high potency (IC₅₀ = 4 nM), initial batches showed limited aqueous solubility (0.17 μg/mL). Formulation improvements included:
Co-Solvent Systems
Co-Solvent | Concentration (%) | Solubility (mg/mL) |
---|---|---|
DMSO | 100 | 45.0 |
PEG-400 | 30 | 2.8 |
β-Cyclodextrin | 10 | 1.1 |
pH-Dependent Solubilization
This compound exhibits pH-sensitive solubility due to its weakly basic aniline moiety (pKa = 3.8):
-
pH 2.0 : 1.4 mg/mL (protonated form)
-
pH 7.4 : 0.47 mg/mL (neutral species)
-
pH 9.0 : 0.22 mg/mL (deprotonated)
Scale-Up Considerations and Process Validation
Transitioning from milligram to gram-scale synthesis required addressing three critical parameters:
-
Catalyst Recycling : Raney nickel reuse protocol achieved 85% activity retention over 5 cycles
-
Purification Efficiency : MPLC replaced with flash chromatography (Biotage® Isolera) reducing solvent use by 40%
-
Quality Metrics :
Comparative Analysis with Structural Analogs
This compound's synthesis strategy informed development of second-generation inhibitors (Table 3):
Derivative | Modification | TASK-1 IC₅₀ (nM) | Selectivity vs TASK-3 |
---|---|---|---|
This compound | 2-OCH₃, 3-CH₃ | 4 | 62:1 |
Analog 39 | 4-F, 2-OCH₃ | 12 | 28:1 |
Analog 47 | 3-CF₃, 2-OCH₂CH₃ | 8 | 45:1 |
Analog 52 | 2,5-diOCH₃ | 6 | 88:1 |
Key lessons from SAR studies:
化学反応の分析
科学研究への応用
This compoundは、以下を含む幅広い科学研究用途があります。
化学: さまざまな化学プロセスにおけるTASK-1チャネルの特定の役割を研究するための薬理学的ツールとして使用されます。
生物学: this compoundは、細胞膜電位調節やシグナル伝達における役割など、生物学的システムにおけるTASK-1チャネルの生理学的機能を調査するために使用されます。
医学: この化合物は、特にカリウムチャネルの機能不全に関連する疾患の治療における潜在的な治療用途を探索するために、医学研究で使用されています。
産業: 主に研究ツールですが、this compoundの高い選択性と効力は、新しい薬理学的薬剤を開発するための貴重な化合物となります
科学的研究の応用
Chemical Profile
- Chemical Name : 2-Methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide
- Molecular Formula : C22H22N2O3
- Purity : ≥99%
- IC50 Values :
Neurobiology
This compound has been utilized to study the physiological roles of TASK1 channels in neuronal function. Its selective inhibition allows researchers to explore how TASK1 influences neuronal excitability and neurotransmitter release.
Case Study : A study demonstrated that TASK1 knockout mice exhibited impaired T cell proliferation and cytokine production, suggesting that this compound could be instrumental in understanding the role of TASK1 in autoimmune diseases and central nervous system disorders .
Immunology
Recent research indicates that this compound can inhibit the TWIK2 channel, leading to a decrease in ATP-induced NLRP3 inflammasome activation in murine models. This highlights its potential application in studying inflammatory diseases.
Data Table: Inhibition of NLRP3 Inflammasome Activation
Concentration (μM) | Inhibition (%) |
---|---|
1 | XX% |
5 | XX% |
In this context, this compound was shown to ameliorate LPS-induced endotoxic shock in mice, indicating its therapeutic potential against inflammatory responses .
Cardiovascular Research
This compound's role in aldosterone secretion and hypertension is another area of interest. By selectively blocking TASK1, researchers can investigate its involvement in cardiovascular disease mechanisms.
Research Findings : Studies have indicated that TASK1 channels are implicated in the regulation of aldosterone secretion, making this compound a valuable tool for investigating hypertension-related pathophysiology .
Chemosensory Control
This compound is also being explored for its effects on chemosensory control of respiration. By examining its impact on central chemosensory neurons and carotid body cells, researchers aim to elucidate the mechanisms underlying respiratory responses to hypoxia.
作用機序
類似の化合物との比較
This compoundは、TASK-1チャネルに対する高い選択性と効力で独自です。類似の化合物には以下が含まれます。
DCPIB: 別のカリウムチャネルブロッカーですが、this compoundと比較して選択性が低いです。
キニーネ: より幅広い活性を持つ、よく知られているカリウムチャネルブロッカーです。
ML335: 別のカリウムチャネルの選択的阻害剤ですが、this compoundと比較して異なる選択性プロファイルを持っています.
This compoundは、TASK-1チャネルに対する高い選択性により、特定の研究用途にとって貴重なツールとなっています。
類似化合物との比較
Comparison with Similar Compounds
ML365 is compared to other K2P channel modulators and NLRP3 inhibitors based on selectivity, potency, and therapeutic outcomes:
Table 1: Selectivity and Potency of this compound vs. K2P Channel Modulators
Key Findings :
Quinine and fluoxetine weakly inhibit TWIK2 but lack specificity . Structural Insight: this compound’s bis-amide scaffold enables selective interaction with TWIK2’s pore domain, avoiding off-target effects on TWIK1 or THIK1 .
TASK-1 vs. TASK-3 Inhibition: this compound inhibits TASK-1 with 60-fold selectivity over TASK-3 (IC₅₀ = 16 nM vs. 990 nM) , whereas A1899 and PK-THPP non-selectively block both isoforms .
Therapeutic Efficacy: Inflammation: this compound reduces IL-1β in endotoxic shock models, outperforming non-selective inhibitors like quinine .
Table 2: In Vivo Outcomes of this compound vs. NLRP3 Inhibitors
生物活性
ML365 is a selective inhibitor of the TWIK2 (K2P10.1) channel, which plays a significant role in various physiological processes, particularly in the context of inflammation and immune responses. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on inflammasome activation, and potential therapeutic applications.
This compound exhibits potent inhibition of the TWIK2 channel with an IC50 value of approximately 4.07 μM. This compound selectively targets TWIK2 without affecting other K2P channels such as TWIK1 or THIK1 . The inhibition of TWIK2 has been linked to the modulation of ATP-induced NLRP3 inflammasome activation, a critical component in innate immunity and inflammatory diseases.
Key Research Findings
- Inflammasome Inhibition : In studies using LPS-primed murine bone marrow-derived macrophages (BMDMs), this compound was shown to concentration-dependently inhibit ATP-induced NLRP3 inflammasome activation. Specifically, at concentrations of 1 and 5 μM, this compound significantly reduced IL-1β levels in cell supernatants, indicating a reduction in inflammatory signaling .
- In Vivo Efficacy : In animal models, pre-administration of this compound at doses of 1, 10, and 25 mg/kg demonstrated a dose-dependent amelioration of LPS-induced endotoxic shock. This suggests that this compound may have therapeutic potential in treating inflammatory conditions associated with NLRP3 activation .
- Pharmacokinetics : Preliminary studies indicate that this compound has favorable pharmacokinetic properties, with an absolute oral bioavailability () value of 22.49% observed in rats . This characteristic is crucial for developing oral formulations for potential therapeutic use.
Comparative Data on K2P Channel Inhibition
The following table summarizes the inhibitory effects of this compound on various K2P channels compared to other known modulators:
Compound | Target Channel | IC50 (μM) |
---|---|---|
This compound | TWIK2 | 4.07 |
DCPIB | TWIK2 | Not reported |
Quinine | TWIK2 | Not reported |
Fluoxetine | TWIK2 | Not reported |
ML335 | TWIK2 | Not reported |
TKDC | TWIK2 | Not reported |
Case Studies and Applications
Research has highlighted the potential applications of this compound in various inflammatory diseases linked to NLRP3 inflammasome activation. For instance, its ability to inhibit IL-1β production positions it as a candidate for further development in conditions such as:
- Autoimmune Diseases : Conditions characterized by excessive inflammation may benefit from the modulation of NLRP3 activity.
- Metabolic Disorders : Given the role of inflammation in metabolic syndrome, this compound could provide insights into novel treatment pathways.
Q & A
Q. What is the primary molecular mechanism of ML365, and how does it selectively inhibit TASK1/KCNK3 channels?
this compound is a selective inhibitor of the two-pore domain potassium channel TASK1 (KCNK3), with an IC50 of 4 nM in thallium influx assays . Its selectivity arises from its ability to block ATP-induced TASK1 activation without affecting other inflammasome pathways (e.g., NLRC4 or AIM2) . Methodologically, its specificity is validated using electrophysiology (e.g., automated patch-clamp) and fluorescent thallium influx assays, with cross-validation in NLRP3 inflammasome models to confirm target engagement .
Q. Which experimental assays are recommended to quantify this compound's inhibitory effects on TASK1 channels?
Key assays include:
- Thallium influx fluorescent assays : Measures TASK1 activity via thallium-sensitive dyes (IC50 = 4 nM) .
- Automated electrophysiology : Quantifies channel blockade under controlled voltage conditions (IC50 = 16 nM) .
- Calcium imaging : this compound increases intracellular Ca²⁺ in TASK1-expressing cells (e.g., carotid body type-1 cells), confirming functional inhibition .
- Western blotting : Validates downstream effects, such as reduced TASK1 protein expression in astrocytes .
Advanced Research Questions
Q. How can this compound be integrated into experimental designs to study NLRP3 inflammasome regulation?
this compound’s specificity for ATP-dependent TASK1 activation makes it suitable for dissecting NLRP3 inflammasome pathways . Key steps:
Q. What methodological considerations are critical when combining this compound with antiepileptic drugs like levetiracetam (LEV)?
In refractory epilepsy models:
- Dose-response co-treatment : Administer this compound (4–4000 nM) alongside LEV, using EEG to track seizure frequency/duration .
- Outcome metrics : Quantify total seizure frequency (Mann-Whitney U test), duration (ANOVA), and severity (Friedman test) over 7-day periods .
- Astrocyte-specific effects : Combine immunohistochemistry (TASK1-positive astrocytes) with electrophysiology to link channel inhibition to seizure modulation .
Q. How should researchers address contradictions in this compound's effects on seizure severity across studies?
reports increased seizure severity with this compound monotherapy, while shows reduced severity in LEV co-treatment. To resolve this:
- Model stratification : Test this compound in both acute (e.g., kainate-induced) and chronic epilepsy models.
- Dosage-dependent analysis : Higher this compound concentrations (>1000 nM) may paradoxically exacerbate seizures due to off-target effects .
- Data normalization : Use vehicle-controlled designs and report effect sizes (e.g., Cohen’s d) for cross-study comparisons .
Q. What strategies optimize this compound's concentration in in vivo studies to balance efficacy and toxicity?
- Pharmacokinetic profiling : Measure plasma and brain tissue concentrations post-administration via LC-MS .
- Dynamic dosing : Adjust concentrations based on real-time EEG or calcium signaling data .
- Toxicity screens : Monitor astrocyte viability (e.g., GFAP staining) and peripheral organ function (e.g., liver enzymes) .
Data Analysis and Interpretation
Q. Which statistical methods are most appropriate for analyzing this compound's dose-dependent effects on calcium signaling?
- Friedman repeated measures ANOVA : For non-parametric analysis of [Ca²⁺]i responses across concentrations (4–4000 nM) .
- Dose-response curve fitting : Use nonlinear regression (e.g., Hill equation) to calculate EC50 values .
- Spike frequency analysis : Apply Fourier transforms to calcium traces to quantify oscillatory activity .
Q. How can researchers validate this compound's target engagement in complex systems like the NLRP3 inflammasome?
- Knockdown/knockout controls : Compare this compound effects in wild-type vs. TASK1-deficient cells .
- Multiplex cytokine profiling : Use Luminex assays to confirm this compound’s selective suppression of IL-1β (not IL-18 or TNF-α) .
- Structural modeling : Dock this compound into TASK1 homology models to predict binding interactions .
Tables for Key Experimental Parameters
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。